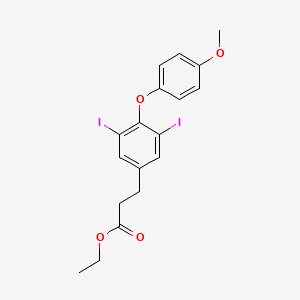
5-Ethyl-3,4-dihydro-1(2H)-naphthalenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-5-ETHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE is an organic compound that belongs to the class of amines It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-ETHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 5-ethyl-1,2,3,4-tetrahydronaphthalen-1-one using a chiral catalyst to ensure the formation of the desired enantiomer. The reaction is usually carried out under mild conditions, with hydrogen gas and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of ®-5-ETHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of chiral catalysts in large-scale production ensures the enantiomeric purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-5-ETHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of more saturated amines.
Substitution: Formation of amides or other derivatives.
Wissenschaftliche Forschungsanwendungen
®-5-ETHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-5-ETHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding can lead to various biological effects, depending on the target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-5-ETHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE: The enantiomer of the compound, with different biological activity.
5-ETHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL: A related compound with a hydroxyl group instead of an amine.
5-ETHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE: The ketone precursor used in the synthesis of the amine.
Uniqueness
®-5-ETHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE is unique due to its chiral nature, which allows for selective interactions with biological targets. This selectivity can lead to specific therapeutic effects, making it a valuable compound in medicinal chemistry.
Eigenschaften
Molekularformel |
C12H17N |
|---|---|
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
(1R)-5-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H17N/c1-2-9-5-3-7-11-10(9)6-4-8-12(11)13/h3,5,7,12H,2,4,6,8,13H2,1H3/t12-/m1/s1 |
InChI-Schlüssel |
ASINTLOAQNNRHI-GFCCVEGCSA-N |
Isomerische SMILES |
CCC1=C2CCC[C@H](C2=CC=C1)N |
Kanonische SMILES |
CCC1=C2CCCC(C2=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B12083430.png)

![Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]-](/img/structure/B12083436.png)

![3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline](/img/structure/B12083460.png)

![4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B12083479.png)

![2-[bis(1-phenylethyl)carbamoyl]benzoic Acid](/img/structure/B12083497.png)

![tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12083502.png)


